molecular formula C13H20ClNO2 B11931159 Aklonine

Aklonine

Cat. No.: B11931159
M. Wt: 257.75 g/mol
InChI Key: PPBQUBHHPSGLBN-YDALLXLXSA-N
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Description

Aklonine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions: Aklonine can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the use of organic solvents and catalysts to facilitate the reaction. The process may include steps such as condensation, cyclization, and purification to obtain the final product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the compound. The use of advanced techniques such as chromatography and crystallization helps in the purification process.

Chemical Reactions Analysis

Types of Reactions: Aklonine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Aklonine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Aklonine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Aklonine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as quinoline, isoquinoline, and acridine share structural similarities with this compound.

    Uniqueness: this compound’s unique properties, such as its specific reactivity and biological activity, set it apart from these similar compounds.

Properties

Molecular Formula

C13H20ClNO2

Molecular Weight

257.75 g/mol

IUPAC Name

3-methylbutyl (2S)-2-amino-2-phenylacetate;hydrochloride

InChI

InChI=1S/C13H19NO2.ClH/c1-10(2)8-9-16-13(15)12(14)11-6-4-3-5-7-11;/h3-7,10,12H,8-9,14H2,1-2H3;1H/t12-;/m0./s1

InChI Key

PPBQUBHHPSGLBN-YDALLXLXSA-N

Isomeric SMILES

CC(C)CCOC(=O)[C@H](C1=CC=CC=C1)N.Cl

Canonical SMILES

CC(C)CCOC(=O)C(C1=CC=CC=C1)N.Cl

Origin of Product

United States

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